molecular formula C21H16N2O2 B2586069 (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-13-8

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2586069
CAS No.: 313234-13-8
M. Wt: 328.371
InChI Key: HHIBMWOWGRQTFY-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(o-Tolylimino)-3H-benzo[f]chromene-2-carboxamide is a chromene-based heterocyclic compound characterized by a benzo[f]chromene scaffold, an imino group at position 3, and an o-tolyl-substituted carboxamide moiety.

Properties

IUPAC Name

3-(2-methylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-13-6-2-5-9-18(13)23-21-17(20(22)24)12-16-15-8-4-3-7-14(15)10-11-19(16)25-21/h2-12H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIBMWOWGRQTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of o-toluidine with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the o-tolylimino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated imino groups.

    Substitution: Substituted products with different functional groups replacing the o-tolylimino group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Amide/Aromatic Group

N-Aryl Substituted Carboxamides

Compounds such as N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) and N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5d) () highlight the impact of substituents on solubility and electronic properties:

  • Electronic Effects: The methoxy group in 5d enhances electron density via resonance, increasing solubility in polar solvents. In contrast, the o-tolyl group (methyl adjacent to the imino bond) may induce steric strain while moderately donating electrons .
Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ)
5a 3,5-Dimethylphenyl 277.1–279.2 74.4 2.38 ppm (s, 6H, CH3)
5d 4-Methoxyphenyl 259.3–261.8 61.2 3.86 ppm (s, 3H, OCH3)
Target (Hypothetical) o-Tolyl N/A N/A Likely aromatic δ 6.5–8.5
Aliphatic vs. Aromatic Amides

Aliphatic derivatives like 3-oxo-N-propyl-3H-benzo[f]chromene-2-carboxamide (5g) () exhibit lower melting points (182–185°C) compared to aromatic analogs, suggesting reduced crystallinity due to flexible alkyl chains. The target compound’s rigid o-tolyl group likely enhances thermal stability .

Chromene Core Modifications

Imino vs. Oxo Groups

The target compound’s imino group contrasts with 3-oxo derivatives (e.g., compound 3 in ). The imino group (C=N) introduces conjugation, altering UV absorption and redox properties. For example, 2-imino-2H-chromene derivatives undergo rearrangements with nucleophiles, a reactivity less pronounced in oxo analogs .

Heterocyclic Fusion

Compounds like oxadiazolylchromene () replace the benzo[f]chromene core with fused heterocycles. Such modifications drastically alter π-π stacking interactions and binding affinity in biological systems .

Configuration and Stereochemical Stability

The Z-configuration in the target compound is stabilized by intramolecular hydrogen bonding or steric factors, as seen in structurally similar 3H-benzo[b]thiophen-2-ones (). This configuration may hinder rotation around the C=N bond, enhancing rigidity and selectivity in molecular recognition .

Biological Activity

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide is a synthetic compound belonging to the class of benzochromenes, characterized by its unique structure that includes an o-tolylimino group and a carboxamide functionality. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of o-toluidine with 3H-benzo[f]chromene-2-carboxylic acid. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride, followed by heating to reflux. The product is then purified through crystallization or chromatography .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism underlying this activity appears to involve the compound's interaction with key enzymes involved in cell growth and survival pathways. For instance, it may inhibit specific kinases or transcription factors that are crucial for tumor progression .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial and fungal pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

This compound has also shown potential as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activities and signal transduction pathways, leading to altered cellular responses. For instance:

  • Anticancer Activity : Inhibition of cell cycle progression and induction of apoptosis in cancer cells.
  • Antimicrobial Activity : Disruption of microbial metabolic functions.
  • Anti-inflammatory Activity : Modulation of inflammatory mediators and pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.